

Chemical and physical properties of (RS)-AMPA monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (RS)-AMPA monohydrate

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(RS)-AMPA Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **(RS)-AMPA monohydrate**, a pivotal tool in neuroscience research. The document details its fundamental characteristics, outlines experimental protocols for its analysis, and explores its biological significance through the lens of AMPA receptor signaling pathways.

Chemical and Physical Properties

(RS)-AMPA monohydrate, a racemic mixture of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid monohydrate, is a synthetic glutamate analog. It serves as a selective agonist for the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. The following tables summarize its key chemical and physical properties.



Identifier	Value	
IUPAC Name	(2R,S)-2-amino-3-(3-hydroxy-5-methyl-1,2-oxazol-4-yl)propanoic acid hydrate	
CAS Number	77521-29-0 (anhydrous)[1][2]	
Molecular Formula	C7H10N2O4 · H2O	
Molecular Weight	204.18 g/mol (monohydrate)	
Canonical SMILES	CC1=C(C(=O)NO1)CC(C(=O)O)N.O	

Property	Value	Source
Appearance	White to off-white solid	General knowledge
Solubility	Soluble in water (up to 10 mM with gentle warming)	[1]
Storage	Store at room temperature	[1]
Purity	≥99% (HPLC)	

Experimental Protocols

The characterization of **(RS)-AMPA monohydrate** relies on standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of (RS)-AMPA monohydrate.[3][4]

- ¹H NMR (Proton NMR):
 - Objective: To identify the different types of protons and their connectivity in the molecule.
 - Sample Preparation: Dissolve a few milligrams of (RS)-AMPA monohydrate in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).



- Typical Parameters:
 - Spectrometer Frequency: 400 MHz or higher for better resolution.
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
 - Reference: The residual solvent peak is used as an internal standard (e.g., HOD at ~4.79 ppm in D₂O).
- Expected Signals: Resonances corresponding to the methyl protons, the methylene protons, the alpha-proton, and any exchangeable amine and hydroxyl protons. The integration of these signals should correspond to the number of protons in each environment.
- ¹³C NMR (Carbon-13 NMR):
 - Objective: To identify the different carbon environments within the molecule.
 - Sample Preparation: A more concentrated solution than that used for ¹H NMR is typically required.
 - Typical Parameters:
 - Spectrometer Frequency: 100 MHz or higher.
 - Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
 - Number of Scans: Several thousand scans are usually necessary due to the low natural abundance of ¹³C.
 - Expected Signals: Resonances for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the isoxazole ring, the alpha-carbon, the beta-carbon, and the methyl carbon.

Infrared (IR) Spectroscopy



FT-IR spectroscopy provides information about the functional groups present in the molecule.

- Objective: To identify characteristic vibrational frequencies of functional groups.
- Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or prepared as a KBr (potassium bromide) pellet.
- Expected Absorptions:
 - O-H stretch: Broad absorption around 3500-3200 cm⁻¹ (from the carboxylic acid and water of hydration).
 - N-H stretch: Around 3400-3250 cm⁻¹ (from the primary amine).
 - C=O stretch: Strong absorption around 1750-1700 cm⁻¹ (from the carboxylic acid).
 - C=N and C=C stretches: In the 1650-1450 cm⁻¹ region (from the isoxazole ring).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

- Objective: To confirm the molecular weight and obtain structural information from fragmentation.
- Ionization Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.
- Analysis:
 - Full Scan Mode: To determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻). For (RS)-AMPA monohydrate, the expected [M+H]⁺ for the anhydrous form would be approximately 187.07.
 - Tandem MS (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting fragment ions, which can provide further structural confirmation.



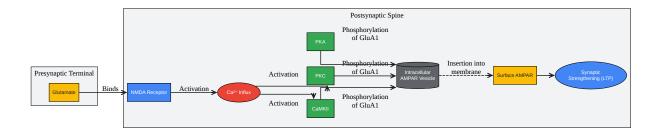
Biological Activity and Signaling Pathways

(RS)-AMPA monohydrate exerts its biological effects by binding to and activating AMPA receptors (AMPARs), which are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[5] The regulation of AMPAR function is crucial for synaptic plasticity, the cellular basis of learning and memory.[5][6]

AMPA Receptor Signaling in Synaptic Plasticity

The trafficking and phosphorylation state of AMPA receptors are tightly regulated during two key forms of synaptic plasticity: Long-Term Potentiation (LTP), a long-lasting enhancement of synaptic transmission, and Long-Term Depression (LTD), a long-lasting reduction in synaptic efficacy.[5][6]

High-frequency stimulation leads to the activation of NMDA receptors, resulting in a calcium influx into the postsynaptic neuron.[7] This triggers a signaling cascade involving several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII).[7][8][9] These kinases phosphorylate AMPA receptor subunits, particularly GluA1, which promotes the insertion of AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[6][9][10]

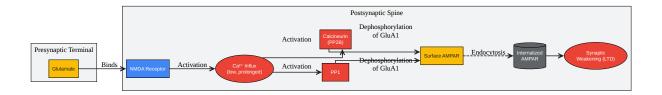


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LTP Signaling Pathway

Low-frequency stimulation results in a smaller, more prolonged increase in postsynaptic calcium, which preferentially activates protein phosphatases such as PP1 and calcineurin (PP2B).[6] These phosphatases dephosphorylate AMPA receptors, leading to their removal from the synaptic membrane via endocytosis, thus weakening the synapse.[6]



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LTD Signaling Pathway

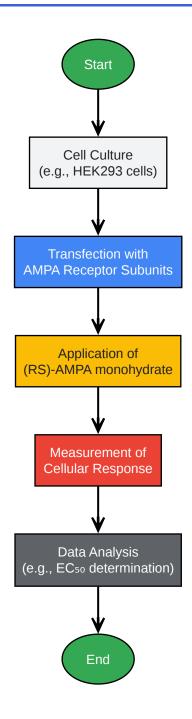
Experimental Workflow for Agonist Activity Assessment

To assess the activity of **(RS)-AMPA monohydrate** as an AMPA receptor agonist, a combination of in vitro cellular assays can be employed.

General Workflow

A typical workflow involves expressing AMPA receptors in a heterologous system (e.g., HEK293 cells) and then measuring the cellular response to the application of the agonist.[11]





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Agonist Activity Workflow

Specific Assay Methodologies

Voltage-Sensitive Dye (VSD) Assay: This high-throughput screening method uses a
fluorescent dye that reports changes in membrane potential.[11] Upon activation of AMPA
receptors by (RS)-AMPA, the influx of cations will cause membrane depolarization, leading to
an increase in fluorescence.[11]



- Calcium Flux Assay: In cells expressing calcium-permeable AMPA receptors (lacking the edited GluA2 subunit), agonist application will lead to a direct influx of calcium.[11] This can be measured using calcium-sensitive fluorescent indicators.[11]
- Electrophysiology (Patch-Clamp): This is the gold-standard method for characterizing ion channel function. Whole-cell patch-clamp recordings from cells expressing AMPA receptors can directly measure the ion currents evoked by the application of (RS)-AMPA monohydrate, allowing for detailed kinetic and pharmacological characterization.

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 To cite this document: BenchChem. [Chemical and physical properties of (RS)-AMPA monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180606#chemical-and-physical-properties-of-rs-ampa-monohydrate]

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